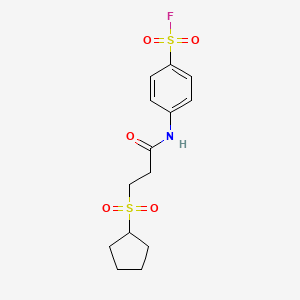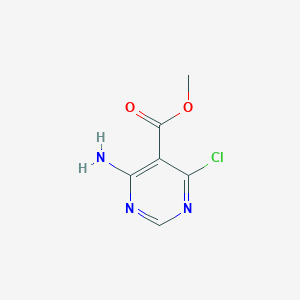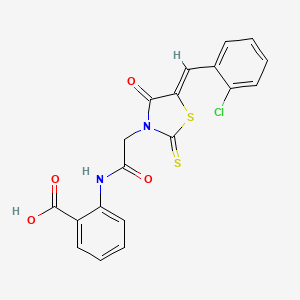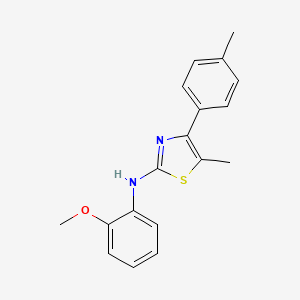
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AEBSF or 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride is a water-soluble, irreversible serine protease inhibitor with a molecular weight of 239.5 Da . It inhibits proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Molecular Structure Analysis
The molecular structure of a similar compound, 4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl chloride, has been reported. Its empirical formula is C9H10ClNO4S2 and it has a molecular weight of 295.76 .
Physical And Chemical Properties Analysis
Benzenesulfonyl chloride, a related compound, is a liquid that appears colorless and has a pungent odor . Its melting point ranges from 13 - 15 °C .
Applications De Recherche Scientifique
Fluoride in Environmental and Health Research
Environmental Impact and Health Effects of Fluoride : Research highlights the widespread presence of fluoride in the environment and its dual role as both beneficial in low concentrations and potentially harmful in excess. Fluoride's effects on human health, including its controversial role in water fluoridation and potential for causing adverse effects like dental and skeletal fluorosis, have been extensively studied. The need for global reconsideration of artificial water fluoridation practices and the importance of identifying safe levels of fluoride exposure are emphasized (Peckham & Awofeso, 2014).
Applications in Defluoridation Techniques : The development and evaluation of various defluoridation methods, especially adsorption techniques, underscore fluoride's significance in environmental science. Research on materials and processes for fluoride removal from water addresses both the technological aspects and the health implications of fluoride contamination, highlighting the balance between benefiting from fluoride's positive effects and mitigating its risks (Habuda-Stanić et al., 2014).
Fluoride in Industrial and Pharmaceutical Applications : Studies on the metabolic and pharmaceutical aspects of fluorinated compounds, including their synthesis, application, and the role of fluorine in enhancing the properties of pharmaceuticals, reflect the compound's importance in drug design and development. The stability, reactivity, and potential environmental impact of fluorinated compounds are critical areas of ongoing research, with implications for the design of safer and more effective pharmaceuticals and materials (Johnson et al., 2020).
Mécanisme D'action
AEBSF is targeted to covalently modify the hydroxyl of serine residues, where it causes an additional 183.0354 Da to be added to each modified residue . Both AEBSF and PMSF are sulfonyl fluorides and are sulfonylating agents . Sulfonyl fluorides act by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S2/c15-23(20,21)13-7-5-11(6-8-13)16-14(17)9-10-22(18,19)12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMATTFVHFTXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopentylsulfonylpropanoylamino)benzenesulfonyl fluoride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2467953.png)

![N-butyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2467956.png)
![2-methyl-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2467957.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2467962.png)
![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2467963.png)



![Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2467969.png)

![2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2467974.png)